Product packaging for Ethyl 3-bromo-2-fluorobenzoate(Cat. No.:CAS No. 334792-76-6)

Ethyl 3-bromo-2-fluorobenzoate

Cat. No.: B1318919
CAS No.: 334792-76-6
M. Wt: 247.06 g/mol
InChI Key: GQNWAVFXHZEZKP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluorobenzoate (CAS 334792-76-6) is a high-purity (≥98%) halogenated aromatic ester that serves as a versatile synthetic intermediate in organic chemistry and drug discovery . Its molecular structure, featuring both bromo and fluoro substituents on the benzoate ring, makes it a valuable scaffold for constructing complex molecules through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . Researchers primarily utilize this compound as a key building block in the development of pharmaceuticals and agrochemicals, where it is used to introduce halogenated aromatic moieties into larger, target structures . The presence of the bromine atom offers a reactive site for metal-catalyzed cross-couplings, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules. The ethyl ester functional group allows for further synthetic manipulation, including hydrolysis to the carboxylic acid or transesterification, enabling a wide range of downstream derivatives . Please note that this product is intended for research and further manufacturing applications only; it is not for direct human or veterinary use . Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and eye/face protection is recommended. Precautionary measures include washing skin thoroughly after handling and using only in a well-ventilated place . The product is typically stored at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1318919 Ethyl 3-bromo-2-fluorobenzoate CAS No. 334792-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNWAVFXHZEZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591175
Record name Ethyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334792-76-6
Record name Ethyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 2 Fluorobenzoate

Reactivity of Aromatic Halogen Substituents

The presence of both fluorine and bromine on the aromatic ring, ortho and meta to the ethyl ester group respectively, imparts distinct reactivity to Ethyl 3-bromo-2-fluorobenzoate. The electron-withdrawing nature of the fluorine and the ester group activates the ring towards certain transformations while the bromine atom provides a handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orgpressbooks.publibretexts.org In this compound, the fluorine atom, being highly electronegative, along with the ester group, makes the aromatic ring susceptible to nucleophilic attack. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

The fluorine atom is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. wikipedia.org The reaction rate is influenced by the strength of the nucleophile and the stability of the intermediate carbanion. libretexts.org For this compound, nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide would be expected to yield ethyl 3-bromo-2-methoxybenzoate. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. nih.gov For this compound, a reaction with an alkene like styrene, in the presence of a palladium catalyst and a base, would be expected to produce an ethyl 3-(styryl)-2-fluorobenzoate. The reaction typically proceeds with high trans selectivity. rsc.org A variety of palladium catalysts and reaction conditions have been developed for the Heck reaction of aryl bromides. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. rsc.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield an ethyl 3-(phenylethynyl)-2-fluorobenzoate. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org

Below is a hypothetical data table illustrating the potential outcomes of these cross-coupling reactions based on general literature precedents.

Coupling PartnerReaction TypeCatalyst System (Exemplary)ProductPotential Yield Range
Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃Ethyl 2-fluoro-3-phenylbenzoate80-95%
StyreneHeckPd(OAc)₂ / P(o-tolyl)₃ / Et₃NEthyl (E)-2-fluoro-3-styrylbenzoate70-90%
PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuI / Et₃NEthyl 2-fluoro-3-(phenylethynyl)benzoate75-95%

Note: The yields presented in this table are estimations based on typical outcomes for similar substrates and are for illustrative purposes only.

Regioselective Bromination and Fluorination Reactions on the Aromatic Ring

Further functionalization of the aromatic ring of this compound through electrophilic aromatic substitution, such as bromination or fluorination, is challenging due to the deactivating nature of the existing substituents (bromo, fluoro, and ester groups). These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

If forced under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The ester group is a meta-director. The combined deactivating effects and steric hindrance would likely lead to a mixture of products with low yields. More practical approaches to synthesize poly-substituted analogues would involve starting from a more appropriately substituted precursor.

Ester Group Transformations

The ethyl ester group of this compound can undergo various transformations, including hydrolysis and transesterification.

Hydrolysis Kinetics and Equilibrium under Various Conditions

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a reversible reaction that can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is an irreversible process because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The reaction follows second-order kinetics, being first order in both the ester and the hydroxide ion. The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine and bromine atoms in this compound would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion and thus increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

Acid-catalyzed hydrolysis is a reversible process that reaches equilibrium. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The presence of electron-withdrawing groups on the ring can slightly decrease the rate of acid-catalyzed hydrolysis by destabilizing the protonated intermediate.

A hypothetical table of hydrolysis rate constants is presented below to illustrate the expected trends.

ConditionCatalystExpected Relative Rate Constant (k_rel)Product
BasicNaOH> 1 (compared to ethyl benzoate)3-Bromo-2-fluorobenzoic acid
AcidicH₂SO₄< 1 (compared to ethyl benzoate)3-Bromo-2-fluorobenzoic acid

Note: The relative rate constants are qualitative predictions based on established principles of physical organic chemistry.

Transesterification Reactions and Alkyl Group Exchange

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reaction with an excess of another alcohol, such as methanol (B129727), in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium methoxide), would lead to the formation of Mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Reduction of the Ester Moiety to Alcohol and Aldehyde Derivatives

The ester functionality of this compound is a key site for chemical modification, allowing for its conversion into the corresponding primary alcohol, (3-bromo-2-fluorophenyl)methanol, and aldehyde, 3-bromo-2-fluorobenzaldehyde. These transformations are fundamental in synthetic organic chemistry, providing access to a wider range of functional groups and enabling the construction of more complex molecular architectures. The choice of reducing agent is critical in determining the outcome of the reaction, with stronger reducing agents typically leading to the alcohol, while milder, more sterically hindered reagents can often be employed to selectively obtain the aldehyde.

The reduction of aromatic esters to their corresponding benzyl alcohols is a well-established transformation. chemistry-reaction.com Powerful hydride reagents, such as lithium aluminum hydride (LiAlH4), are commonly used for this purpose. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. Given the high reactivity of LiAlH4, this reduction is typically comprehensive and selective for the ester group in the presence of the aryl bromide and fluoride (B91410).

Conversely, the partial reduction of an ester to an aldehyde is a more challenging synthetic operation, as the aldehyde product is generally more reactive towards nucleophilic attack than the starting ester. To achieve this selective transformation, sterically hindered and less reactive hydride reagents are necessary. Diisobutylaluminum hydride (DIBAL-H) and lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) are two such reagents that are effective for the partial reduction of esters to aldehydes. libretexts.org These reagents deliver a single hydride equivalent and their bulky nature prevents over-reduction of the intermediate aldehyde, especially when the reaction is carried out at low temperatures. libretexts.orgchemistrysteps.com

Below are plausible reaction schemes for the reduction of this compound, based on established methodologies for similar substrates.

Reduction to (3-bromo-2-fluorophenyl)methanol:

Reagent: Lithium aluminum hydride (LiAlH4)

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

General Conditions: The reaction is typically carried out by adding the ester to a solution of LiAlH4 in an anhydrous ether solvent at 0 °C, followed by warming to room temperature. The reaction is then quenched with water and a basic solution to precipitate the aluminum salts, allowing for the isolation of the alcohol.

Selective Reduction to 3-bromo-2-fluorobenzaldehyde:

Reagent: Diisobutylaluminum hydride (DIBAL-H)

Solvent: Anhydrous non-polar solvent such as toluene or dichloromethane

General Conditions: The reaction is generally performed at a low temperature, typically -78 °C, to prevent over-reduction. The ester is dissolved in the anhydrous solvent, and a solution of DIBAL-H is added dropwise. After a specific time, the reaction is quenched, often with methanol, followed by an aqueous workup to isolate the aldehyde.

The following interactive data table summarizes the expected products and the general conditions for these reductions.

ReactantReagentProductTypical Conditions
This compoundLiAlH4(3-bromo-2-fluorophenyl)methanolAnhydrous THF, 0 °C to room temperature
This compoundDIBAL-H3-bromo-2-fluorobenzaldehydeAnhydrous Toluene, -78 °C
This compoundLiAlH(Ot-Bu)33-bromo-2-fluorobenzaldehydeAnhydrous THF, -78 °C

Intramolecular Cyclization and Rearrangement Pathways

The specific intramolecular cyclization and rearrangement pathways of this compound have not been extensively reported in the scientific literature. However, the structural features of the molecule, namely the presence of ortho- and meta-halogen substituents relative to the ester group, suggest the potential for certain types of intramolecular reactions under specific conditions.

One theoretical possibility for a rearrangement reaction is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attached to a side chain displaces a group on the aromatic ring. chemistry-reaction.comwikipedia.orgscispace.comnih.govnih.gov For a Smiles-type rearrangement to occur with a derivative of this compound, the ethyl ester would first need to be converted into a derivative with a nucleophilic atom in the appropriate position. For instance, if the ester were converted to a 2-(3-bromo-2-fluorobenzoyloxy)ethylamine derivative, the terminal amino group could potentially act as the nucleophile. The reaction is generally facilitated by electron-withdrawing groups ortho and para to the leaving group, a condition that is partially met by the fluorine and bromine atoms in the starting material.

Intramolecular cyclization reactions could also be envisaged, particularly those leading to the formation of heterocyclic systems. Such reactions would likely require the introduction of a suitable functional group onto the aromatic ring or modification of the ester moiety to contain a reactive species. For example, if a nucleophilic group were introduced at the C4 position, it could potentially undergo an intramolecular nucleophilic aromatic substitution of the bromine atom at C3, leading to a cyclized product. However, such reactions are speculative without experimental evidence.

The absence of detailed research on these specific pathways for this compound suggests that either the conditions required for such transformations are not commonly encountered, or that other intermolecular reactions are more favorable. Further research would be needed to explore and confirm any potential intramolecular cyclization or rearrangement pathways for this compound.

Stability and Degradation Mechanisms under Environmental and Experimental Conditions

The stability and degradation of this compound are influenced by its chemical structure, which includes an ester functional group and halogen substituents on the aromatic ring. These features make the compound susceptible to various degradation pathways under different environmental and experimental conditions.

Hydrolytic Stability:

Esters are known to undergo hydrolysis to their corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base. The rate of hydrolysis is dependent on pH and temperature. For this compound, hydrolysis would yield 3-bromo-2-fluorobenzoic acid and ethanol (B145695). Under basic conditions, the hydrolysis is typically irreversible due to the formation of the carboxylate salt. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

Thermal Stability:

The thermal stability of a compound is its ability to resist decomposition at high temperatures. For the related compound, mthis compound, the boiling point is approximately 255.391°C, which suggests a reasonable degree of thermal stability. It is expected that this compound would have a similar thermal profile. Proper storage in a cool environment is recommended to prevent thermal degradation.

Photodegradation:

Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The energy from UV light can lead to the cleavage of chemical bonds, initiating degradation pathways. For brominated flame retardants, photodegradation often involves the reductive debromination of the molecule. nih.gove3s-conferences.org It is plausible that this compound could undergo similar photochemical reactions, leading to the loss of the bromine atom and potentially other transformations of the aromatic ring and ester group. The specific products and quantum yields of photodegradation for this compound have not been extensively studied.

Biodegradation:

The presence of halogen atoms on an aromatic ring can significantly affect its biodegradability. Microbial degradation of halogenated aromatic compounds is a known environmental process, although the rates can be slow. nih.gov Studies on fluorobenzoates have shown that they can be degraded by certain microorganisms under specific conditions. fao.org Similarly, brominated organic compounds are also subject to microbial degradation. scispace.com The degradation pathways often involve initial dehalogenation steps, followed by ring cleavage. The persistence of this compound in the environment will depend on the presence of microbial populations capable of metabolizing such dihalogenated aromatic compounds.

The following table provides a summary of the potential degradation pathways for this compound.

Degradation PathwayConditionsExpected Products
HydrolysisAcidic or basic aqueous solutions3-bromo-2-fluorobenzoic acid, Ethanol
Thermal DegradationHigh temperaturesDecomposition products
PhotodegradationExposure to UV radiationDebrominated and other transformation products
BiodegradationPresence of specific microorganismsDehalogenated and ring-cleavage products

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Bromo 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

The ¹H NMR spectrum of Ethyl 3-bromo-2-fluorobenzoate provides distinct signals for the protons in both the aromatic and the aliphatic ethyl ester portions of the molecule. The aromatic region typically displays complex multiplets between δ 7.0 and 7.9 ppm. These signals correspond to the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromo and fluoro substituents.

The aliphatic protons of the ethyl group give rise to two characteristic signals. A quartet is observed at approximately δ 4.39 ppm, corresponding to the methylene (B1212753) (-CH₂) group adjacent to the ester oxygen. This splitting pattern arises from coupling to the three protons of the neighboring methyl group. The methyl (-CH₃) protons appear as a triplet around δ 1.39 ppm, resulting from coupling with the two methylene protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 7.9 Multiplet
Ethyl Methylene (-OCH₂CH₃) ~4.39 Quartet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of δ 164-168 ppm. The aromatic carbons produce a series of signals between approximately δ 115 and 160 ppm. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of the bromine and fluorine substituents. For instance, the carbon attached to bromine (C-3) is expected in the range of δ 110-125 ppm. The two carbons of the ethyl group are observed in the aliphatic region, with the methylene carbon (-OCH₂) appearing around δ 62 ppm and the terminal methyl carbon (-CH₃) at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 164 - 168
Aromatic C-F 155 - 160 (doublet)
Aromatic C-H & C-Br 115 - 138
Ethyl Methylene (-OCH₂) ~62

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift for a fluorine atom at the C-2 position (ortho to the ester) on a benzene ring is typically found in the range of δ -110 to -140 ppm relative to a CFCl₃ standard. colorado.edu The signal for the fluorine in the title compound is anticipated to be a multiplet, primarily a doublet of doublets, due to coupling with the adjacent aromatic protons at the C-6 and C-4 positions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. uni-muenchen.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group. Correlations would also be expected between adjacent aromatic protons, helping to delineate the substitution pattern on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net It allows for the definitive assignment of the ¹³C signals for the protonated carbons, such as linking the ¹H signal at ~4.39 ppm to the ¹³C signal at ~62 ppm (-OCH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. sdsu.edu Key expected correlations for this compound would include the methylene protons (~4.39 ppm) to the carbonyl carbon (164-168 ppm) and the aromatic protons to various aromatic carbons, confirming the placement of the ethyl ester group and the halogen substituents.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretch, which is expected to appear in the region of 1720-1740 cm⁻¹. The presence of the electron-withdrawing fluorine atom ortho to the ester may shift this frequency slightly.

Other significant absorptions include the C-O stretching vibrations of the ester group, typically seen as two bands in the 1250-1000 cm⁻¹ region. The C-F bond gives rise to a strong absorption band around 1220 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range, while aromatic C-H stretches appear above 3000 cm⁻¹. The C-Br stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
Aliphatic C-H Stretch 2980-2850 Medium-Weak
Ester C=O Stretch 1740-1720 Strong
Aromatic C=C Stretch 1600-1450 Medium
C-F Stretch ~1220 Strong
Ester C-O Stretch 1250-1000 Strong

Raman Spectroscopy for Molecular Vibrational Analysis

The Raman spectrum of this compound is expected to be dominated by vibrations associated with the substituted benzene ring, the ester functional group, and the carbon-halogen bonds.

Expected Raman Vibrational Modes for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H stretching (aromatic)3000 - 3100Vibrations of the hydrogen atoms attached to the benzene ring.
C-H stretching (aliphatic)2850 - 3000Symmetric and asymmetric stretching of the methyl and methylene groups of the ethyl ester.
C=O stretching (ester)1715 - 1735A strong, characteristic band for the carbonyl group of the ester. Its position can be influenced by the electronic effects of the adjacent fluorine and bromine atoms.
C=C stretching (aromatic)1400 - 1600Multiple bands corresponding to the stretching vibrations within the benzene ring.
C-O stretching (ester)1000 - 1300Stretching vibrations of the C-O bonds in the ester group.
C-F stretching1000 - 1400Vibration of the carbon-fluorine bond.
C-Br stretching500 - 650Vibration of the carbon-bromine bond, typically found in the lower frequency region of the spectrum.

Computational modeling, often using Density Functional Theory (DFT), is a crucial tool for assigning these vibrational modes. scirp.orgrsc.org By calculating the theoretical Raman spectrum, a direct comparison can be made with experimental data, aiding in the complete structural confirmation of the molecule. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈BrFO₂), the exact mass is a critical parameter for its unambiguous identification.

Computed Mass Data for this compound:

ParameterValueSource
Molecular FormulaC₉H₈BrFO₂ nih.gov
Average Molecular Weight247.06 g/mol nih.gov
Monoisotopic Mass245.96917 Da nih.gov

The computed monoisotopic mass of 245.96917 Da is a theoretical value that can be experimentally verified using HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. nih.govresearchgate.net This high level of mass accuracy helps to distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. While a specific experimental mass spectrum for this compound is not publicly detailed, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of similar compounds. libretexts.org

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

Predicted Major Fragmentation Pathways:

Loss of the ethoxy radical: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the ethyl ester group.

Loss of carbon monoxide: The resulting fragments can further lose a molecule of carbon monoxide (CO).

Loss of halogen atoms: Cleavage of the C-Br and C-F bonds can also occur, leading to fragments corresponding to the loss of Br or F.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an indispensable tool for the analysis of this compound. kbibiopharma.com

In a typical application, a reversed-phase high-performance liquid chromatography (HPLC) column would be used to separate this compound from starting materials, by-products, and other impurities. acs.org The eluent from the HPLC is then introduced into the mass spectrometer.

Applications of LC-MS:

Purity Assessment: LC-MS can detect and quantify impurities in a sample of this compound. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. kbibiopharma.com

Reaction Monitoring: During the synthesis of this compound, for instance, via the esterification of 3-bromo-2-fluorobenzoic acid, LC-MS can be used to monitor the progress of the reaction by tracking the disappearance of the starting material and the appearance of the product.

Identification Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the separated components. For this compound, detecting a peak with an m/z corresponding to its protonated molecule [M+H]⁺ would confirm its presence. csfarmacie.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique provides information about the electronic structure of a molecule, particularly the presence of chromophores. fiveable.me

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group of the ester.

Expected Electronic Transitions in this compound:

TransitionChromophoreExpected Wavelength Region (nm)Description
π → πBenzene ring200 - 280These are typically strong absorptions resulting from the excitation of electrons from the π bonding orbitals to the π antibonding orbitals of the aromatic system. shu.ac.uk
n → πCarbonyl group (C=O)280 - 350This is a weaker, often broad absorption band resulting from the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π antibonding orbital. scribd.com

The positions and intensities of these absorption bands (λmax) can be influenced by the substituents on the benzene ring (bromine and fluorine) and the solvent used for the analysis. uobabylon.edu.iq Halogen substituents can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the π → π* transitions of the benzene ring. The polarity of the solvent can also affect the energy levels of the orbitals, leading to shifts in the absorption maxima. shu.ac.ukuobabylon.edu.iq A study on the related compound methyl 4-bromo-2-fluorobenzoate provides insight into the UV-Vis spectral properties of such molecules. dergipark.org.trresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture (if available for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in open databases, important structural insights can be gained from related compounds and specific mentions in the literature.

A case study has noted that a derivative, identified as this compound, exhibited twinning during crystallographic analysis. Twinning is a phenomenon where two or more crystals are intergrown in a symmetrical manner, which can complicate the process of structure determination and refinement. This finding suggests that obtaining a high-quality single crystal suitable for X-ray diffraction may be challenging for this compound.

Analysis of the crystal structures of related fluorobenzoic acids and their derivatives provides a basis for predicting the molecular geometry and intermolecular interactions of this compound. researchgate.netgla.ac.ukeurjchem.com

Predicted Structural Features based on Related Compounds:

Molecular Geometry: The benzene ring is expected to be planar. The C-Br bond length would be approximately 1.89 Å and the C-F bond length around 1.35 Å. The ester group may be slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions: In the solid state, molecules are likely to be packed in a way that is stabilized by intermolecular forces such as dipole-dipole interactions and van der Waals forces. Halogen bonding (interactions involving the bromine atom) might also play a role in the crystal packing. rsc.org

Crystal System: Many similar benzoate (B1203000) derivatives crystallize in monoclinic or triclinic space groups. researchgate.neteurjchem.com

Computational and Theoretical Investigations of Ethyl 3 Bromo 2 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the structural and electronic properties of molecules. For halogenated benzoates like ethyl 3-bromo-2-fluorobenzoate, these theoretical approaches offer a deeper understanding of their chemical behavior.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the study of methyl 4-bromo-2-fluorobenzoate, DFT calculations were employed to determine the optimized molecular geometry and various electronic parameters. sigmaaldrich.com These calculations help in understanding the stability of the molecule. sigmaaldrich.comfluorochem.co.uk For the related methyl 4-bromo-2-fluorobenzoate, the stabilized geometrical structure was determined, providing a foundation for further analysis of its properties. sigmaaldrich.com

Basis Set Selection and Level of Theory Considerations (e.g., B3LYP-6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used and well-regarded combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory was utilized to exhibit the molecular structure, vibrational wavenumbers, and electronic properties of a similar bioactive molecule. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution, with diffuse functions (++) to account for long-range interactions and polarization functions (d,p) to describe the non-spherical nature of electron clouds in bonds. In the investigation of methyl 4-bromo-2-fluorobenzoate, the B3LYP method was also employed, underscoring its relevance in studying such compounds. sigmaaldrich.comresearchgate.net

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals are important descriptors of chemical reactivity. For methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies were calculated to be -6.509 eV and -4.305 eV, respectively. sigmaaldrich.com

Band Gap Analysis and Electronic Excitation Properties

The energy difference between the HOMO and LUMO is known as the band gap, which is an indicator of the molecule's kinetic stability and its electronic excitation properties. sigmaaldrich.com A smaller band gap suggests that the molecule is more reactive. For methyl 4-bromo-2-fluorobenzoate, the calculated band gap is 2.204 eV. sigmaaldrich.com This value provides insight into the energy required to excite an electron from the ground state to the first excited state. The UV-Visible spectrum of this compound was also scrutinized using Time-Dependent DFT (TD-DFT). sigmaaldrich.comresearchgate.net

Reactivity Descriptors and Electrostatic Potential Surfaces

Global reactivity descriptors derived from the HOMO and LUMO energies can quantify the chemical reactivity of a molecule. The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. sigmaaldrich.com

For the related methyl 4-bromo-2-fluorobenzoate, several reactivity descriptors were calculated: sigmaaldrich.com

Reactivity DescriptorSymbolValue
Electronegativityχ0.1459
Global Hardnessη0.1301
Global SoftnessS0.5203
Electrophilicity Indexω-0.0818

The MEP surface for methyl 4-bromo-2-fluorobenzoate was also generated, with electron density ranges from -5.552e (red, indicating electron-rich regions and potential sites for electrophilic attack) to +5.552e (blue, indicating electron-poor regions and potential sites for nucleophilic attack). sigmaaldrich.com The regions around the carbonyl group are typically identified as having high electron density.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable concept in understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.org The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. libretexts.orgwolframcloud.com

In the MEP map of a molecule like this compound, different colors represent varying levels of electrostatic potential. Regions with a negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. wolframcloud.com

For this compound, the MEP analysis is expected to show a significant negative potential around the oxygen atoms of the ester group due to the lone pairs of electrons, making them potential sites for electrophilic interaction. The fluorine and bromine atoms, being highly electronegative, will also contribute to the negative potential. In contrast, the hydrogen atoms of the ethyl group and the aromatic ring are expected to exhibit a positive potential. A similar study on methyl 4-bromo-2-fluorobenzoate (MBF) revealed that the electrophilic sites are predicted on the surface of the carbonyl group. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Carbonyl Oxygen Highly Negative Prone to electrophilic attack
Fluorine Atom Negative Influences intermolecular interactions
Bromine Atom Negative to Slightly Positive Can participate in halogen bonding
Aromatic Ring Varied (less negative than O, F) Potential for π-π stacking interactions

Fukui Functions and Local Reactivity Indices

Fukui functions are essential tools in Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. mdpi.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic and electrophilic attack.

Local reactivity indices, derived from Fukui functions, provide a more detailed picture of reactivity at specific atomic sites. The analysis of local electrophilicity and nucleophilicity indices can explain the regio- and chemoselectivity in chemical reactions. rsc.org For this compound, calculating these indices would pinpoint which of the aromatic carbons or other atoms are most susceptible to different types of reactions.

Global Electrophilicity and Nucleophilicity Indices

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A study on the related compound, methyl 4-bromo-2-fluorobenzoate, determined the HOMO and LUMO energy values to be -6.509 eV and -4.305 eV, respectively. researchgate.net From these values, global reactivity descriptors can be calculated. Generally, a high electrophilicity value suggests a good electrophile, while a high nucleophilicity value indicates a good nucleophile.

Table 2: Calculated Global Reactivity Indices for a Related Compound (Methyl 4-bromo-2-fluorobenzoate) researchgate.net

Index Value (eV)
Hardness (η) 0.1459
Global Softness (S) 0.1301
Electrophilicity Index (ω) 0.5203

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial for its reactivity and biological interactions. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. colostate.edu A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states. colostate.edu

For this compound, conformational analysis would focus on the rotation around the C-O bond of the ester group and the C-C bond of the ethyl group. By calculating the potential energy surface for these rotations, the most stable conformation of the molecule can be determined. This information is vital for understanding how the molecule will orient itself when interacting with other molecules or biological receptors.

In Silico Drug Evaluation and Pharmacokinetic Predictions

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADME/T). researchgate.net

Assessment of Drug-likeness and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) Profiles

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules like Lipinski's Rule of Five. ADME/T profiling predicts how a drug will behave in the body.

For a related compound, methyl 4-bromo-2-fluorobenzoate, in silico analysis showed that the molecule is non-toxic and has suitable properties for a drug targeting fungal diseases. dergipark.org.tr Similar predictions for this compound would involve calculating properties such as its logP (lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area.

Table 3: Predicted ADME/T Properties for this compound (Hypothetical based on similar compounds)

Property Predicted Value/Characteristic Significance
Lipinski's Rule of Five Likely to comply Good oral bioavailability potential
Blood-Brain Barrier Penetration Low to moderate May or may not cross into the CNS
CYP450 Inhibition Possible inhibitor of some isozymes Potential for drug-drug interactions
hERG Inhibition To be determined Important for cardiac safety assessment

Molecular Docking Studies with Biological Receptors (if applicable for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz It is widely used to predict the binding affinity and mode of action of a potential drug with its biological target. csfarmacie.czprolekare.cz

While specific docking studies for this compound are not widely reported, studies on derivatives of similar bromo-fluorophenyl compounds have been conducted. For instance, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes. csfarmacie.czprolekare.cz Molecular docking studies of these derivatives against COX-1 and COX-2 revealed potential binding interactions and helped to explain their anti-inflammatory activity. csfarmacie.czprolekare.cz A fluorine-containing ester derivative, in a separate study, was identified as a potent and selective COX-2 inhibitor through in silico docking and in vitro experiments. nih.gov These studies highlight the utility of the bromo-fluorobenzoate scaffold in designing enzyme inhibitors.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 4-bromo-2-fluorobenzoate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. silae.it While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological properties based on its structural features.

The fundamental premise of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. silae.it For a compound like this compound, key structural descriptors that would be considered in a QSAR study include:

Hydrophobicity: The presence of the ethyl ester group and the aromatic ring contributes to the lipophilicity of the molecule. The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is crucial in determining how the compound might interact with biological membranes and hydrophobic pockets of enzymes or receptors. nih.gov

Electronic Effects: The bromo and fluoro substituents on the benzene (B151609) ring are electron-withdrawing groups. Their positions influence the electron density distribution across the aromatic ring and the ester moiety. Electronic parameters, such as Hammett constants (σ), are used to quantify these effects and can be correlated with the compound's reactivity and interaction with biological targets. nih.govscienceforecastoa.com

Steric Factors: The size and shape of the molecule, including the ethyl group and the halogen atoms, play a significant role in its ability to bind to a specific receptor or enzyme active site. Steric parameters, like Taft's steric parameter (Es), quantify the spatial arrangement of atoms and are critical for understanding the specificity of molecular interactions. jst.go.jp

A hypothetical QSAR study for a series of substituted ethyl benzoates, including this compound, might investigate their potential as enzyme inhibitors. The study would involve synthesizing a library of related compounds, measuring their biological activity (e.g., IC50 values), and then developing a mathematical model.

An illustrative QSAR model could take the form of a multiple linear regression (MLR) equation:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where:

log(1/IC50) is the biological activity.

logP, σ, and Es are the physicochemical descriptors.

c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

The predictive power of such a model is assessed through statistical validation methods. mdpi.com

Detailed Research Findings

Although no direct QSAR studies on this compound were found, research on related classes of compounds provides insights into which structural features are generally important for biological activity.

For instance, QSAR studies on halogenated benzoic acids have shown that their toxicity to certain aquatic organisms is directly related to the compound's hydrophobicity (logKow). nih.gov In another study on hydroxyl benzoic esters, QSAR models indicated that the lowest unoccupied molecular orbital energy (E-LUMO) and dipole moment (μ) were key factors influencing their antifungal activity. nih.gov Research on cinnamic acid esters demonstrated that descriptors related to the number and type of polar atoms significantly affect their antileishmanial and antitrypanosomal activities. mdpi.com

These findings from related compound classes suggest that a QSAR model for this compound would likely find that a combination of hydrophobic, electronic, and steric descriptors are significant predictors of its biological activity. The bromine and fluorine atoms, in particular, would be expected to have a strong influence on the electronic properties and potential for halogen bonding, which can be a critical interaction in drug-receptor binding.

Illustrative Data for a Hypothetical QSAR Study of Substituted Ethyl Benzoates

To illustrate the practical application of QSAR, the following interactive table presents hypothetical data for a series of substituted ethyl benzoates and their theoretical biological activity. This data is purely for demonstrative purposes and does not represent actual experimental results.

CompoundSubstituent (X)logPHammett Constant (σ)Steric Parameter (Es)Predicted log(1/IC50)
Ethyl benzoate (B1203000)H2.640.001.244.5
Ethyl 4-chlorobenzoate4-Cl3.250.230.975.2
Ethyl 3-bromobenzoate3-Br3.430.390.975.6
This compound 3-Br, 2-F 3.58 0.53 0.90 5.9
Ethyl 4-nitrobenzoate4-NO22.510.780.286.1
Ethyl 4-methylbenzoate4-CH33.15-0.170.004.8

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Organic Molecules and Fine Chemicals

Ethyl 3-bromo-2-fluorobenzoate is frequently utilized as a key intermediate in the synthesis of elaborate organic molecules and fine chemicals. The presence of both a bromine and a fluorine atom on the aromatic ring enhances its reactivity and allows for selective chemical modifications. This makes it a valuable precursor in the production of derivatives with specific properties for applications in pharmaceuticals and agrochemicals.

The reactivity of this compound allows it to undergo several types of chemical reactions:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

Reduction: The ester group can be reduced to an alcohol.

Oxidation: The compound can be oxidized to the corresponding carboxylic acid.

These transformations are fundamental in creating a diverse range of chemical entities. For instance, the fluorine atom can improve the pharmacokinetic properties, such as bioavailability and metabolic stability, of potential drug candidates.

Below is a table summarizing some of the reactions and resulting products from this compound:

ReagentReaction TypeMajor Product
Sodium azide (B81097) (NaN₃) or Potassium thiolate (KSR)Nucleophilic SubstitutionSubstituted benzoates
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)ReductionEthyl 3-bromo-2-fluorobenzyl alcohol
Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃)Oxidation3-bromo-2-fluorobenzoic acid

Scaffold for Heterocyclic Compound Synthesis

The unique substitution pattern of this compound makes it a suitable scaffold for the synthesis of various heterocyclic compounds. Heterocyclic structures are core components of many biologically active molecules and functional materials.

Palladium-catalyzed cross-coupling reactions are a common strategy where the bromo-substituent of similar fluorobenzoic acid derivatives is coupled with other molecules to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of heterocyclic rings. guidechem.com For example, derivatives of 3-bromo-2-fluorobenzoic acid can be used in the synthesis of complex heterocyclic structures like those found in certain kinase inhibitors. The synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives showcases the utility of bromo-fluoro-phenyl building blocks in constructing complex, fused heterocyclic systems. ijres.org

The general approach often involves the following steps:

Modification of the ester group or its reduction.

A coupling reaction at the bromine position to introduce a new substituent.

An intramolecular cyclization reaction to form the heterocyclic ring.

Role in the Synthesis of Specialty Polymers and Materials (e.g., Liquid Crystals)

This compound and its derivatives are employed in material science for the creation of functionalized materials with specific properties. One notable application is in the synthesis of specialty polymers and liquid crystals. The rigid core of the fluorinated benzene (B151609) ring is a common structural motif in liquid crystalline compounds. psu.educolorado.edu

The presence and position of fluorine atoms can significantly influence the mesogenic behavior of molecules, affecting properties like the clearing point and the type of liquid crystalline phase formed (e.g., nematic, smectic). colorado.edursc.org For instance, the synthesis of some bent-shaped liquid crystals starts from substituted pyrimidine (B1678525) triones which are then reacted with other aromatic compounds, a strategy where a molecule like this compound could serve as a key aromatic component. ajchem-a.com

Research on fluorinated triphenylene (B110318) derivatives has shown that a minimum number of fluorine substituents, with at least one at a specific position, is necessary to induce a columnar mesophase in molecules with short alkyl tails. rsc.org This highlights the critical role that fluorinated building blocks play in designing novel liquid crystalline materials.

The synthesis of such materials often involves multi-step processes, including coupling reactions like the Suzuki coupling, to link different aromatic units together. psu.edu The bromo- and fluoro-substituents on this compound provide the necessary handles for these synthetic transformations.

Potential Biological and Pharmaceutical Applications of Ethyl 3 Bromo 2 Fluorobenzoate Derivatives

Intermediate in Drug Discovery and Development

Ethyl 3-bromo-2-fluorobenzoate and its parent compound, 3-bromo-2-fluorobenzoic acid, are fundamental building blocks in pharmaceutical research and development. nbinno.com The presence of both bromine and fluorine atoms on the aromatic ring allows for selective chemical modifications, making it a valuable intermediate for constructing more complex molecules. In organic synthesis, it acts as a reactive intermediate that can undergo transformations such as nucleophilic substitution, reduction of the ester group, and cross-coupling reactions. This versatility enables chemists to design and synthesize a broad spectrum of derivatives with tailored properties for specific therapeutic targets.

The main application of 3-bromo-2-fluorobenzoic acid, from which the ethyl ester is derived, is to utilize its three functional groups for various transformations to synthesize other useful pharmaceutical molecular intermediates. Its structure is integral to the development of new drug candidates, with the fluorine atom often contributing to improved pharmacokinetic properties like metabolic stability and bioavailability in the final drug product.

Synthesis of BRAF Kinase Inhibitors for Anticancer Therapies

A significant application of 3-bromo-2-fluorobenzoic acid, the precursor to this compound, is in the synthesis of targeted anticancer therapies. It serves as a key reagent in the production of Dabrafenib, a potent inhibitor of BRAF kinase. nbinno.com The BRAF gene is crucial for regulating cell growth, and specific mutations, such as the BRAF V600 mutation, can lead to uncontrolled cell proliferation and cancer. nbinno.com

Dabrafenib is used to treat cancers that are positive for the BRAF V600 mutation, highlighting the critical role of 3-bromo-2-fluorobenzoic acid as an essential component in the synthesis of this life-saving medication. nbinno.com The ability to use this compound to build the core structure of such a specific enzyme inhibitor underscores its importance in modern oncology drug development.

Drug NameTargetPrecursor CompoundTherapeutic Application
DabrafenibBRAF Kinase3-Bromo-2-fluorobenzoic acidBRAF V600 Mutation-Positive Cancers

Precursor for Anti-Inflammatory Agents and Receptor Agonists

The chemical framework provided by 3-bromo-2-fluorobenzoic acid is also utilized in the creation of molecules with anti-inflammatory properties and those that act as receptor agonists. Research has shown its utility in the development of various anti-inflammatory and analgesic medications. nbinno.com

Furthermore, this compound is a valuable precursor for preparing alkynylphenoxyacetic acid receptor agonists. These agonists have shown potential for the treatment of allergic inflammatory diseases, such as allergic rhinitis, by modulating the immune response to reduce inflammation. nbinno.com This demonstrates the versatility of the 3-bromo-2-fluorobenzoate scaffold in creating drugs that target different biological pathways, from cancer to inflammation.

Development of Antimicrobial and Antifungal Compounds

Halogenated aromatic compounds, including derivatives of this compound, have garnered interest for their potential antimicrobial and antifungal activities. While direct studies on this compound are limited, research on structurally similar compounds suggests that the presence of halogens can confer biological activity against various microbes. Derivatives of halogenated benzoic acids are explored for their ability to inhibit the growth of bacteria and fungi, making them candidates for the development of new anti-infective agents.

Compound ClassPotential Biological Activity
Halogenated Benzoic Acid DerivativesAntimicrobial, Anti-inflammatory, Anticancer
Polyhalogenated Benzoic Acid DerivativesHerbicidal, Fungicidal

Role in the Synthesis of Ligands for Coordination Chemistry

The carboxylate form of this compound, 3-bromo-2-fluorobenzoate, can function as a ligand in coordination chemistry, binding to metal ions to form metal complexes. The carboxylate group is capable of chelating cations, facilitating charge transfer to the metal ion. mdpi.com Halogenated benzoate (B1203000) anions have been shown to act as bridging ligands between metal ions, such as in heterotrimetallic dysprosium–manganese–sodium metallacrown compounds. researchgate.net

The coordination chemistry of zinc benzoates has been studied to understand their use as precursors for coordination complexes with varying geometries. acs.org The ester and fluorine groups on similar compounds can also act as weak-field ligands for transition metals like Co(II) and Cd(II), which is relevant for the synthesis of metal-organic frameworks (MOFs). Additionally, new halogenated azo-Schiff ligands have been prepared from precursors like 2-fluoro-4-bromo aniline, demonstrating the utility of these halogenated structures in creating complex ligands for transition metal ions. uobaghdad.edu.iq

MetalLigand TypeResulting Complex
Dy(III), Mn(III), Na(I)Halogenated BenzoateHeterotrimetallic Metallacrown
Zn(II)p-Halogen-substituted BenzoateHeteroleptic Zn(II) Complexes
Eu(III)Benzoic AcidMononuclear Coordination Complex

Synthesis of Indole (B1671886) Derivatives with Therapeutic Relevance

Indole and its derivatives are a class of heterocyclic compounds that are ubiquitous in biologically active molecules and natural products. The synthesis of functionalized indoles is a significant area of research in medicinal chemistry. The 3-bromo-2-fluorobenzoyl scaffold is a useful starting point for creating various heterocyclic compounds, including those containing the indole ring system. While direct synthesis from this compound is not explicitly detailed in the provided context, the manipulation of related bromo- and fluoro-substituted anilines and benzoic acids is a common strategy in indole synthesis. These methods allow for the regiospecific installation of various substituents onto the indole core, leading to derivatives with potential therapeutic applications.

Environmental Fate and Sustainability Considerations

Biodegradation Studies of Halogenated Benzoates

Bacteria, particularly versatile soil and water inhabitants like Pseudomonas putida, are known for their ability to degrade a wide array of aromatic compounds, including halogenated ones. biorxiv.orgnih.govfrontiersin.org These microorganisms have evolved sophisticated enzymatic systems to break down these often recalcitrant molecules. nih.gov The degradation of halogenated benzoates typically commences with an attack on the aromatic ring. researchgate.net

For instance, Pseudomonas sp. B 13 can utilize 3-chlorobenzoate, and Pseudomonas putida mt-2 can metabolize toluate, demonstrating the capability of these bacteria to handle substituted benzoates. nih.gov The initial step in the aerobic degradation of halogenated benzoates is often the dioxygenation of the aromatic ring, leading to the formation of a halocatechol. researchgate.net This is a common strategy employed by bacteria to destabilize the aromatic structure and initiate the degradation cascade. nih.gov

The presence of electron-withdrawing groups, such as halogens, on the benzoic acid structure can influence the rate of this initial dioxygenation step. nih.gov In the case of Ethyl 3-bromo-2-fluorobenzoate, the ester group would likely be hydrolyzed by microbial esterases as an initial step to yield 3-bromo-2-fluorobenzoic acid, which would then enter a degradation pathway similar to other halogenated benzoates.

Pseudomonas putida KT2440, a well-studied strain, possesses multiple pathways for the degradation of aromatic compounds, funneling them into central metabolism. nih.govresearchgate.net While this strain is known to degrade benzoate (B1203000), its ability to handle di-halogenated benzoates like 3-bromo-2-fluorobenzoate would depend on the specificity of its enzymatic machinery.

Interactive Table: Microbial Degradation of Halogenated Benzoates

MicroorganismHalogenated SubstrateKey Degradation StepReference
Pseudomonas sp. B 133-ChlorobenzoateDioxygenation nih.gov
Pseudomonas putida mt-2ToluateDioxygenation nih.gov
Alcaligenes eutrophus B 9BenzoateDioxygenation nih.gov
Denitrifying consortia3- and 4-ChlorobenzoateDehalogenation and mineralization nih.gov
Pseudomonas putida KT2440Benzoateortho-cleavage of catechol nih.gov
Thauera chlorobenzoica3-Chloro- or 3-bromobenzoateMetabolism via non-halogenated CoA-esters researchgate.net
Denitrifying strains2- and 4-Fluorobenzoate (B1226621)Stoichiometric fluoride (B91410) release researchgate.net

The removal of halogen substituents, or dehalogenation, is a critical step in the complete mineralization of halogenated organic compounds. nih.gov Bacteria have evolved several enzymatic strategies to cleave the carbon-halogen bond. nih.govnih.gov These mechanisms can be broadly categorized as:

Oxidative Dehalogenation: This often occurs when mono- or dioxygenases incorporate oxygen into the aromatic ring, leading to an unstable intermediate that subsequently eliminates the halogen. nih.gov

Hydrolytic Dehalogenation: This involves the replacement of a halogen with a hydroxyl group, catalyzed by halidohydrolases. nih.gov

Reductive Dehalogenation: Under anaerobic conditions, the halogen is removed and replaced by a hydrogen atom. epa.gov This process is particularly important for highly halogenated compounds. epa.gov

For halogenated benzoates, both aerobic and anaerobic degradation pathways involving dehalogenation have been observed. arizona.edu Under aerobic conditions, the initial dioxygenase attack can lead to the formation of halocatechols, which are then subject to ring cleavage. researchgate.net The halogen may be removed either before or after the ring is opened.

Under anaerobic conditions, such as in sediments and some soils, reductive dehalogenation is a more prevalent mechanism for aryl halides. epa.gov For instance, denitrifying enrichment cultures have been shown to degrade 3- and 4-chlorobenzoate, with the removal of the halogen being a key metabolic step. nih.gov Similarly, some anaerobic bacteria can utilize halobenzoates as electron acceptors in a process called halorespiration. arizona.edu Studies on fluorinated benzoates have shown that while 2- and 4-fluorobenzoate can be degraded by denitrifying bacteria, 3-fluorobenzoate (B1230327) appears to be more recalcitrant under similar conditions. researchgate.net This suggests that the position of the halogen significantly influences its susceptibility to microbial attack.

The degradation of this compound would likely proceed through the initial hydrolysis of the ester to 3-bromo-2-fluorobenzoic acid. Subsequent degradation would depend on the microbial consortia present and the redox conditions. Aerobically, oxidative dehalogenation is a likely route, while anaerobically, reductive dehalogenation of either the bromine or fluorine atom could occur. The relative ease of removal would depend on the specific enzymes involved, though generally, the C-Br bond is more readily cleaved than the C-F bond.

Environmental Persistence and Mobility in Various Media

The persistence and mobility of a chemical in the environment are governed by its physical and chemical properties and its susceptibility to degradation processes. Halogenated aromatic compounds are often noted for their persistence due to the stability of the carbon-halogen bond and the aromatic ring. scirp.orgnih.gov

The persistence of this compound in soil and water will be influenced by factors such as microbial activity, temperature, pH, and the availability of other nutrients. scialert.net The presence of two different halogens at ortho and meta positions on the benzene (B151609) ring may confer a higher degree of recalcitrance compared to mono-halogenated benzoates.

Mobility in soil and water is largely determined by a compound's water solubility and its tendency to adsorb to soil organic matter and sediments. who.int Chemicals with low water solubility and high octanol-water partition coefficients (Kow) tend to be less mobile and adsorb more strongly to soil and sediment. researchgate.netepa.gov While specific data for this compound is limited, related compounds like brominated flame retardants generally have low water solubility. epa.gov The predicted atmospheric hydroxylation rate for the related 3-bromo-2-fluorobenzoic acid is low, suggesting some potential for atmospheric persistence. epa.gov

Bioaccumulation Potential in Biological Systems

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. nih.gov For organic compounds, bioaccumulation potential is often correlated with their lipophilicity, which is estimated by the octanol-water partition coefficient (Kow). researchgate.netepa.gov

Halogenated organic compounds, due to their often hydrophobic nature, can accumulate in the fatty tissues of organisms. nih.govscirp.orgnih.gov This accumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. researchgate.net

The bioaccumulation potential of this compound can be inferred from its structure. The presence of the ethyl ester group and the halogen atoms likely increases its lipophilicity compared to benzoic acid itself. The predicted XLogP3 value, a measure of lipophilicity, for this compound is 2.9, which suggests a moderate potential for bioaccumulation. nih.gov However, it is also important to consider that metabolic processes within organisms can transform and eliminate the compound, which would counteract its accumulation.

Implications for Environmental Management and Waste Disposal

The environmental characteristics of halogenated organic compounds necessitate careful management and disposal to prevent environmental contamination. cornell.eduscienceready.com.au Due to their potential persistence and toxicity, wastes containing compounds like this compound should be treated as hazardous waste. bucknell.edu

Standard procedures for the disposal of halogenated organic wastes include:

Segregation: Halogenated organic wastes should be collected separately from non-halogenated wastes. bucknell.eduillinois.edu This is because the disposal methods, particularly incineration, are different and often more costly for halogenated materials. cornell.edu

Labeling and Storage: Waste containers must be clearly labeled with their contents and stored in a safe, well-ventilated area away from incompatible materials. illinois.edu

Authorized Disposal: Disposal should be carried out through a certified hazardous waste management program. cornell.edu Pouring such chemicals down the drain is not an acceptable practice. scienceready.com.au

Incineration is a common treatment method for halogenated organic waste, although it must be done at high temperatures and with appropriate flue gas treatment to prevent the formation of toxic byproducts like dioxins and furans. p2infohouse.org Alternative treatment technologies are also being explored, including various chemical and biological degradation methods. p2infohouse.org For instance, reductive dehalogenation using metals like sodium or calcium in an alcohol solvent has been shown to be effective for some polyhalogenated aromatics. google.com

The development of bioremediation strategies, which utilize the metabolic capabilities of microorganisms to degrade pollutants, offers a more sustainable approach to managing contamination from halogenated benzoates. nih.govpsu.edu Enhancing the natural degradation potential of bacteria like Pseudomonas putida through bioaugmentation or biostimulation could be a viable strategy for cleaning up sites contaminated with such compounds. frontiersin.org

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the analysis of Ethyl 3-bromo-2-fluorobenzoate, offering high resolution and sensitivity for purity assessment and quantification. These methods are frequently used to monitor the progress of synthesis reactions, ensuring the complete consumption of precursors like 3-bromo-2-fluorobenzoic acid. UPLC, with its use of smaller particle size columns, provides faster analysis times and greater resolution compared to traditional HPLC. bldpharm.combldpharm.com

Developing a robust HPLC or UPLC method is fundamental for accurately determining the purity of this compound and quantifying it in various samples. Method development focuses on optimizing separation conditions to resolve the main compound from starting materials, by-products, and degradation products. molnar-institute.com Purity analysis is often performed to confirm that the compound meets specific quality standards, typically 98% or higher. cymitquimica.comsigmaaldrich.com

Quantitative analysis involves creating a calibration curve using certified reference standards to determine the exact concentration of the analyte. The process requires a validated method that ensures linearity, accuracy, precision, and specificity. Reaction monitoring by LC-MS is a common application, allowing chemists to track the esterification of 3-bromo-2-fluorobenzoic acid to its ethyl ester derivative in real-time.

The choice of column chemistry and mobile phase composition is critical for achieving the desired selectivity and resolution in the chromatographic separation. molnar-institute.com

Column Chemistry : Reversed-phase chromatography is the most common mode used for analyzing this compound. C18 (octadecylsilane) columns are widely employed due to their hydrophobicity, which provides excellent retention for relatively nonpolar aromatic esters. Other stationary phases, such as C8 or Phenyl-Hexyl, can also be used to provide alternative selectivity.

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers, while the aqueous phase is often acidified water (e.g., with formic acid or phosphoric acid) to ensure sharp peak shapes. molnar-institute.com Optimization involves adjusting the organic solvent ratio (either isocratically or using a gradient) to achieve optimal retention time and separation of all relevant peaks. researchgate.net

Table 1: Typical HPLC/UPLC Method Parameters for Analysis of Aromatic Esters

Parameter Typical Setting Purpose
Stationary Phase C18, C8, Phenyl-Hexyl Provides hydrophobic interaction for retention of the analyte. C18 is most common.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid Controls pH and ensures protonation of any acidic impurities for better peak shape.
Mobile Phase B Acetonitrile or Methanol Strong solvent used to elute the compound from the column.
Elution Mode Gradient or Isocratic A gradient elution is often used for purity profiling to separate a wide range of impurities.
Flow Rate 0.8-1.5 mL/min (HPLC), 0.3-0.6 mL/min (UPLC) Optimized for column dimensions and particle size to ensure efficiency.

| Detection Wavelength | ~215-254 nm (using DAD) | Based on the UV absorbance maxima of the aromatic ring. |

Gas Chromatography (GC) Coupled Techniques

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. The compound's inherent volatility and thermal stability make it suitable for direct GC analysis, which can be used for purity assessment and identification of volatile impurities. nih.govvwr.com

While this compound is sufficiently volatile for direct GC analysis, derivatization is a crucial strategy for analyzing related, less volatile compounds, such as its precursor, 3-bromo-2-fluorobenzoic acid. researchgate.net Derivatization chemically modifies a compound to increase its volatility or improve its chromatographic behavior and detection sensitivity. researchgate.net

If the analysis requires the determination of the parent acid alongside the ester, the acid would need to be derivatized. A common strategy is esterification, for example, using BF₃-Methanol to convert the carboxylic acid to its corresponding methyl ester, which is more volatile. researchgate.net This allows for the simultaneous analysis of different related species by GC.

Table 2: Potential Derivatization Strategies for Related Analytes

Analyte Reagent Derivative Formed Purpose
3-Bromo-2-fluorobenzoic acid Diazomethane or BF₃-Methanol Mthis compound Increases volatility for GC analysis.
3-Bromo-2-fluorobenzoic acid Silylating agents (e.g., BSTFA) Trimethylsilyl (TMS) ester Increases volatility and thermal stability.

Solid-Phase Extraction (SPE) for Sample Preparation and Preconcentration

Solid-Phase Extraction (SPE) is an essential sample preparation technique used to clean up complex samples and preconcentrate the analyte of interest before chromatographic analysis. For this compound, SPE can isolate the compound from reaction mixtures, environmental samples, or biological matrices.

Based on methods developed for related fluorobenzoic acids, a reversed-phase SPE cartridge (e.g., C18 or a hydrophilic-lipophilic-balanced polymer) would be effective. researchgate.net The process involves:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge. This compound, being relatively nonpolar, adsorbs onto the hydrophobic stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic mixture) to remove polar impurities and salts.

Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent like acetonitrile or ethyl acetate. asm.org

This procedure effectively removes interfering substances and concentrates the analyte, leading to improved sensitivity and a cleaner chromatogram. researchgate.net

Advanced Detection Techniques (e.g., Tandem Mass Spectrometry, Diode Array Detection)

The choice of detector is crucial for obtaining the required sensitivity and selectivity.

Diode Array Detection (DAD) : As an HPLC detector, a DAD (also known as a Photodiode Array, PDA, detector) acquires the entire UV-Vis spectrum for each point in the chromatogram. This is highly advantageous for method development, allowing for the determination of the optimal detection wavelength. Furthermore, DAD is invaluable for peak purity analysis by comparing spectra across a single chromatographic peak. rsc.org For this compound, the aromatic structure allows for strong UV absorbance, making DAD a suitable and common detector.

Tandem Mass Spectrometry (MS/MS) : Coupling either liquid chromatography or gas chromatography to a tandem mass spectrometer (LC-MS/MS or GC-MS/MS) provides the highest level of selectivity and sensitivity. researchgate.net In MS/MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces matrix interference and allows for quantification at very low levels. researchgate.net This is particularly useful for trace-level analysis or analysis in complex matrices.

Table 3: Comparison of Advanced Detection Techniques

Detector Principle Advantages for Analysis of this compound
Diode Array Detection (DAD) Measures absorbance across a range of UV-Vis wavelengths simultaneously. - Determination of optimal detection wavelength.- Peak purity assessment.- Confirmatory analysis via spectral matching.

| Tandem Mass Spectrometry (MS/MS) | Provides structural information based on mass-to-charge ratio and fragmentation patterns. | - High selectivity and sensitivity (trace-level detection). researchgate.net- Unambiguous identification based on molecular weight and fragmentation.- Effective for complex sample matrices. nih.gov |

Impurity Profiling and Contaminant Analysis

The purity of this compound is of paramount importance, particularly in its applications as an intermediate in the pharmaceutical and agrochemical industries, where even trace amounts of impurities can affect the efficacy, safety, and regulatory compliance of the final products. A thorough understanding and control of the impurity profile are therefore essential. Impurities can originate from various stages, including the synthesis of starting materials, the manufacturing process of the final compound, and degradation during storage.

The primary route for synthesizing this compound involves the esterification of 3-bromo-2-fluorobenzoic acid with ethanol (B145695), typically in the presence of an acid catalyst like sulfuric acid. The precursor, 3-bromo-2-fluorobenzoic acid, is itself synthesized through a multi-step process that includes nitration, bromination, reduction, deamination, and hydrolysis, starting from materials such as n-fluorobenzotrifluoride. Each of these steps presents a potential source of process-related impurities.

Common sources of impurities in this compound include:

Starting Materials and Reagents: Unreacted 3-bromo-2-fluorobenzoic acid and ethanol can remain in the final product. Residual acid catalysts, such as sulfuric acid, may also be present if not completely removed during workup.

Synthetic By-products: Side reactions during the multi-step synthesis of the precursor can lead to isomeric and other halogenated impurities. For instance, the bromination step could yield di-brominated species.

Degradation Products: The compound may degrade under certain conditions, such as exposure to moisture, high temperatures, or light, leading to the formation of degradation products.

Residual Solvents: Solvents used during the synthesis and purification processes, if not completely removed, will be present as impurities.

Advanced analytical methodologies are employed to detect, identify, and quantify these potential impurities. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of impurities in pharmaceutical intermediates and active pharmaceutical ingredients. akjournals.comfarmaciajournal.comnih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide molecular weight information, aiding in the structural elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile and semi-volatile impurities, including residual solvents and certain by-products. researchgate.netarvojournals.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural confirmation of the main compound and the identification of impurities, especially when isolated in sufficient quantities.

The following table summarizes potential impurities in this compound and the analytical techniques suitable for their detection and quantification.

Impurity NameChemical StructurePotential SourceRecommended Analytical Method
3-bromo-2-fluorobenzoic acidC₇H₄BrFO₂Unreacted starting materialHPLC-UV, HPLC-MS
EthanolC₂H₅OHUnreacted reagent, residual solventGC-MS
Diethyl ether(C₂H₅)₂OBy-product of esterificationGC-MS
Ethyl 3,5-dibromo-2-fluorobenzoateC₉H₇Br₂FO₂By-product of precursor synthesisHPLC-UV, HPLC-MS, GC-MS
Isomeric Ethyl bromofluorobenzoatesC₉H₈BrFO₂By-products of precursor synthesisHPLC-UV, GC-MS

The development and validation of specific analytical methods are crucial for routine quality control. Method validation would typically involve assessing parameters such as specificity, linearity, range, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for each potential impurity, in accordance with regulatory guidelines. akjournals.comfarmaciajournal.comnih.gov

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The current synthesis of Ethyl 3-bromo-2-fluorobenzoate typically involves the esterification of 3-bromo-2-fluorobenzoic acid. rsc.org While effective, future research is poised to explore more direct and highly selective synthetic strategies. A significant area of interest is the development of methods for the regioselective synthesis of 1,2,3-trisubstituted benzene (B151609) derivatives, which could offer alternative pathways to this and related compounds. organic-chemistry.org Research into cobalt-catalyzed Diels-Alder reactions, for instance, has shown promise in creating regiochemically enriched benzene derivatives. organic-chemistry.org

Development of Advanced Catalytic Systems for Functionalization

The bromine and fluorine atoms on the aromatic ring of this compound offer distinct opportunities for functionalization, primarily through cross-coupling reactions. Future research will undoubtedly focus on the development of more advanced and selective catalytic systems to exploit the different reactivities of the C-Br and C-F bonds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of new phosphine (B1218219) ligands and palladium precatalysts continues to expand their scope and efficiency, particularly for reactions involving aryl halides. rsc.orgorganic-chemistry.orgmagtech.com.cn

A key challenge and area of future research is the chemoselective cross-coupling of dihalogenated arenes. nih.govnih.govresearchgate.netacs.org Developing catalytic systems that can selectively activate the C-Br bond while leaving the C-F bond intact, or vice versa, would provide a powerful tool for the stepwise elaboration of the this compound scaffold. This could involve the use of specialized ligands that can modulate the reactivity of the palladium catalyst or the exploration of catalysts based on other transition metals like nickel or copper, which can exhibit different reactivity profiles. nih.govorganic-chemistry.org The influence of catalyst speciation, including the use of mononuclear catalysts, clusters, or nanoparticles, on site selectivity is another promising avenue of investigation. nih.gov

Expansion of Biological Applications through Combinatorial Synthesis

This compound is a valuable building block for creating libraries of compounds for biological screening. nih.gov The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of structurally related molecules, are well-suited for exploring the therapeutic potential of derivatives of this compound. nih.gov Future research will likely involve the use of this compound as a scaffold in both solid-phase and solution-phase combinatorial synthesis to generate diverse molecular libraries. researchgate.net

The fluorinated nature of this compound is particularly advantageous for drug discovery. Fluorine substitution can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. acs.org High-throughput screening (HTS) of these fluorinated compound libraries, particularly using techniques like 19F-NMR screening which can be performed on compound mixtures, will be a key strategy for identifying new bioactive molecules. nih.govresearchgate.netlifechemicals.commdpi.comacs.org This approach could lead to the discovery of novel drug candidates for a wide range of diseases.

In-depth Mechanistic Studies of Aromatic Reactivity

A deeper understanding of the reactivity of this compound will be crucial for its more effective utilization. Future research will likely involve in-depth mechanistic studies of its behavior in various reactions, particularly nucleophilic aromatic substitution (SNAr). diva-portal.orgresearchgate.netresearchgate.netharvard.edunih.gov While the bromine atom can be displaced by nucleophiles, the fluorine atom, activated by the adjacent ester group, is also susceptible to nucleophilic attack. rsc.org

Computational chemistry and theoretical studies will play a significant role in elucidating the reaction mechanisms. diva-portal.orgresearchgate.netharvard.edustrath.ac.uk Density functional theory (DFT) calculations, for example, can be used to model transition states and intermediates, providing insights into the factors that control regioselectivity and reactivity. diva-portal.orgresearchgate.netharvard.edu Such studies could explore whether SNAr reactions on this substrate proceed through a classical two-step Meisenheimer complex mechanism or a concerted pathway, and how the solvent and catalyst influence the preferred mechanism. researchgate.netharvard.edustrath.ac.ukrsc.orgresearchgate.net These mechanistic insights will be invaluable for designing more efficient and selective synthetic transformations.

Integration of Machine Learning and AI in Molecular Design and Synthesis Prediction

Furthermore, ML models can be trained to predict the outcomes of chemical reactions, including yield and selectivity, based on the structures of the reactants and the reaction conditions. acs.orgrsc.orgbeilstein-journals.orgchemrxiv.orgnih.govprinceton.edu This could be particularly useful for optimizing the functionalization of this compound, for instance, by predicting the best catalyst and conditions for a desired cross-coupling reaction. acs.orgrsc.orgbeilstein-journals.orgchemrxiv.orgnih.govprinceton.edu As these predictive models become more accurate, they will significantly accelerate the discovery and development of new molecules with desired properties, all originating from versatile scaffolds like this compound. The use of ML to predict catalyst selectivity is a particularly active area of research that could greatly benefit the selective functionalization of this dihalogenated compound. nih.govscispace.combeilstein-journals.orgacs.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.